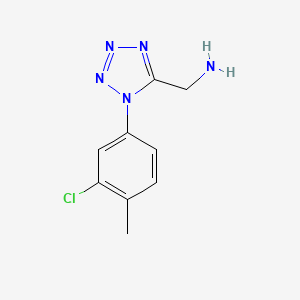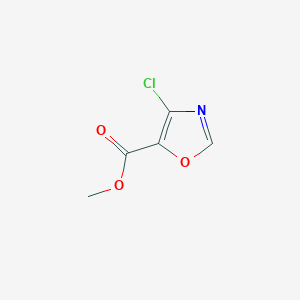
Methyl 4-chlorooxazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-chlorooxazole-5-carboxylate is a heterocyclic compound with the molecular formula C5H4ClNO3. It is part of the oxazole family, which is known for its significant role in medicinal chemistry due to its diverse biological activities . This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms, making it a valuable scaffold in drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chlorooxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-2-nitrobenzoic acid with methanol in the presence of a dehydrating agent . The reaction conditions often require refluxing the mixture to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts such as copper or ruthenium may be employed to enhance the efficiency of the cyclization process .
化学反应分析
Types of Reactions
Methyl 4-chlorooxazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further explored for their potential biological activities .
科学研究应用
Methyl 4-chlorooxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of Methyl 4-chlorooxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .
相似化合物的比较
Similar Compounds
- Methyl 2-chlorooxazole-4-carboxylate
- Methyl 2-chlorooxazole-5-carboxylate
- Ethyl 4-methyl-2-(4-nitrophenyl)thiazole-5-carboxylate
Uniqueness
Methyl 4-chlorooxazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 4-position and the carboxylate group at the 5-position make it a versatile intermediate for further chemical modifications .
属性
分子式 |
C5H4ClNO3 |
|---|---|
分子量 |
161.54 g/mol |
IUPAC 名称 |
methyl 4-chloro-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C5H4ClNO3/c1-9-5(8)3-4(6)7-2-10-3/h2H,1H3 |
InChI 键 |
XGHRZJJWZVREPE-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(N=CO1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



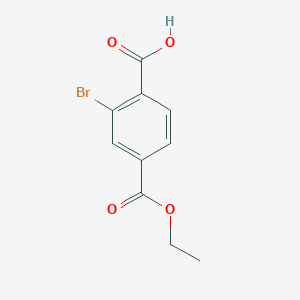
![tert-butyl N-[4,4-dimethyl-1-(2-oxoethyl)cyclohexyl]carbamate](/img/structure/B13650823.png)
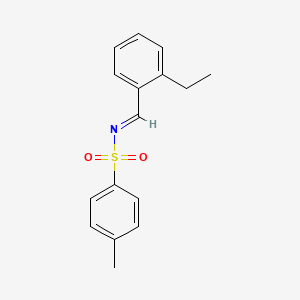
![Ethyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13650827.png)
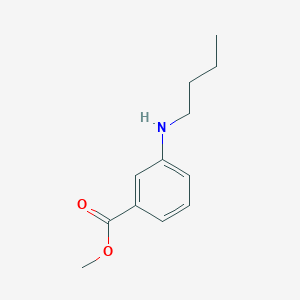

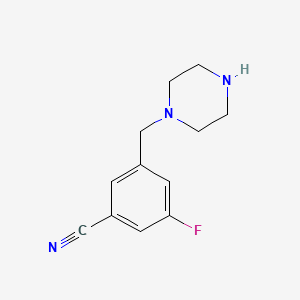
![6-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13650838.png)
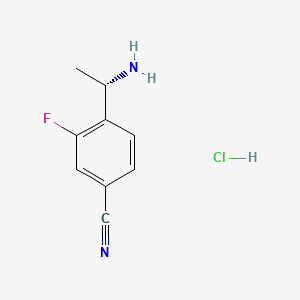
![Ethyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13650861.png)

![3-Chloro-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B13650879.png)
